5-Bromopyrazine-2-carboxamide Ranks Among Top 3 Most Active Pyrazine Carboxylic Acid Derivatives Against Mycobacterium Species
In a 1975 study evaluating 20 ring-substituted pyrazinecarboxylic acid derivatives in vitro against Mycobacterium tuberculosis H37Rv, M. avium, and M. kansasii, 5-bromopyrazine-2-carboxamide was identified as one of the three most active compounds, alongside 3-hydrazinopyrazine-2-carboxylic acid hydrazide and 5-(vanillidenehydrazino)pyrazine-2-carboxylic acid 2-vanillidenehydrazide [1]. While the publication reports that compound I (3-hydrazinopyrazine-2-carboxylic acid hydrazide) was active against M. tuberculosis and M. kansasii at 25 µg/ml and against M. avium at 50 µg/ml, exact MIC values for 5-bromopyrazine-2-carboxamide were not provided in the available abstract. Nevertheless, the explicit ranking as one of the three most potent compounds out of 20 tested derivatives establishes its privileged position within the pyrazine carboxamide chemotype.
| Evidence Dimension | Antimycobacterial activity ranking |
|---|---|
| Target Compound Data | Ranked among top 3 most active out of 20 ring-substituted pyrazinecarboxylic acid derivatives |
| Comparator Or Baseline | Other 19 ring-substituted pyrazinecarboxylic acid derivatives (including amides, hydrazides, and thioamides) |
| Quantified Difference | Qualitative ranking (specific MIC values not reported for 5-bromopyrazine-2-carboxamide in the accessible abstract) |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv, M. avium, and M. kansasii; Acta Facultatis Pharmaceuticae Universitatis Comenianae, 1975 |
Why This Matters
Identifies 5-bromopyrazine-2-carboxamide as a high-priority scaffold for antimycobacterial drug discovery relative to the majority of other pyrazine derivatives tested, justifying its selection for further optimization.
- [1] Novacek, L. et al. Antituberculotics. XII. Functional derivatives of ring-substituted pyrazinecarboxylic acids. Acta Facultatis Pharmaceuticae Universitatis Comenianae 1975, 27(5), 73-87. Abstract available at pyrazines.com. View Source
